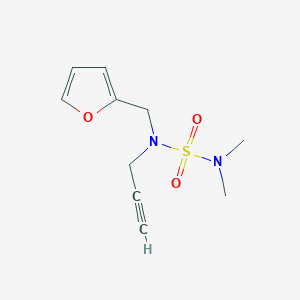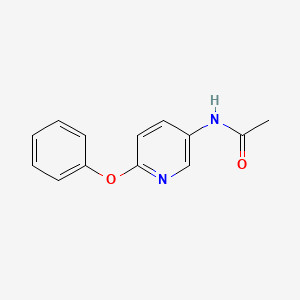
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide, also known as TAK-659, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK, which is involved in the development and progression of certain types of cancer.
Mecanismo De Acción
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide selectively binds to the active site of BTK and inhibits its activity, leading to the downregulation of BCR signaling and subsequent apoptosis of malignant B-cells. The inhibition of BTK also affects other downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have immunomodulatory effects, such as enhancing T-cell activation and cytokine production. In addition, 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful evaluation of its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide and its potential applications in cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer development and progression. Another area of interest is the investigation of the immunomodulatory effects of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide and its potential applications in immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves several steps, starting from the reaction of 2-bromo-5-tert-butylpyridine with 1,2-diaminocyclohexane to form 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane. This intermediate is then reacted with 2-chloro-N-(4-methylphenyl)acetamide to yield the final product, 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide. The synthesis process has been optimized to achieve high yields and purity of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been extensively studied for its potential applications in cancer treatment. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to induce apoptosis in B-cell malignancies. 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has demonstrated potent and selective inhibition of BTK in preclinical studies, and has shown promising results in the treatment of various types of cancer, including lymphoma and leukemia.
Propiedades
IUPAC Name |
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)19-10-6-9-18(11-12-19)14(20)17-13-7-4-5-8-16-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPWZAAQKSDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCN(CC1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)

![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)



![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7531255.png)

